molecular formula C11H14F4O4 B12112738 Ethyl 1-(2-ethoxy-2-oxoethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate

Ethyl 1-(2-ethoxy-2-oxoethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate

Cat. No.: B12112738
M. Wt: 286.22 g/mol
InChI Key: ZKAGOFGLMNMFDH-UHFFFAOYSA-N
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Description

Ethyl 1-(2-ethoxy-2-oxoethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate is a synthetic organic compound characterized by its unique tetrafluorocyclobutane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-ethoxy-2-oxoethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate typically involves the reaction of ethyl 2,2,3,3-tetrafluorocyclobutane-1-carboxylate with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-ethoxy-2-oxoethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products

Scientific Research Applications

Ethyl 1-(2-ethoxy-2-oxoethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-(2-ethoxy-2-oxoethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(2-ethoxy-2-oxoethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate is unique due to its tetrafluorocyclobutane ring, which imparts distinct chemical and physical properties. This structure enhances the compound’s stability and resistance to degradation, making it valuable in various high-performance applications .

Properties

Molecular Formula

C11H14F4O4

Molecular Weight

286.22 g/mol

IUPAC Name

ethyl 1-(2-ethoxy-2-oxoethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate

InChI

InChI=1S/C11H14F4O4/c1-3-18-7(16)5-9(8(17)19-4-2)6-10(12,13)11(9,14)15/h3-6H2,1-2H3

InChI Key

ZKAGOFGLMNMFDH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(CC(C1(F)F)(F)F)C(=O)OCC

Origin of Product

United States

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